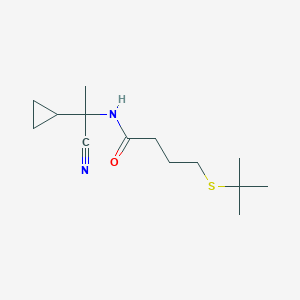
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide, also known as BCTCB, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BCTCB is a small molecule inhibitor that has been developed to target specific enzymes and proteins in biological systems.
作用機序
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide exerts its inhibitory effects by binding to specific enzymes and proteins, thereby blocking their activity. The precise mechanism of action of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide varies depending on the target enzyme or protein. For example, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits FASN by binding to the active site of the enzyme and blocking the condensation of malonyl-CoA and acetyl-CoA. Similarly, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits MAGL by binding to the active site of the enzyme and blocking the hydrolysis of monoacylglycerols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide vary depending on the target enzyme or protein. Inhibition of FASN by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Inhibition of MAGL by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. Inhibition of PfFAS-II by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to inhibit the growth of the malaria parasite.
実験室実験の利点と制限
One of the advantages of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in lab experiments is its specificity for target enzymes and proteins. 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been designed to target specific enzymes and proteins, which reduces the risk of off-target effects. Another advantage of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its small molecular size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its potential toxicity. Like all chemical compounds, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has the potential to cause toxicity in cells and organisms, which must be carefully evaluated in lab experiments.
将来の方向性
There are several future directions for research on 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide. One direction is to investigate the potential applications of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in other fields of scientific research, such as metabolic disorders and cardiovascular diseases. Another direction is to optimize the synthesis method of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, research could investigate the potential synergistic effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide with other compounds, such as chemotherapy drugs or other small molecule inhibitors.
合成法
The synthesis of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide involves the reaction of tert-butyl thiol with 1-cyano-1-cyclopropane carboxylic acid, followed by the reaction of the resulting product with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide.
科学的研究の応用
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Fatty Acid Synthase (FASN), which is overexpressed in many types of cancer cells. Inhibition of FASN has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Monoacylglycerol Lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. In infectious diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Plasmodium falciparum Fatty Acid Synthase (PfFAS-II), which is essential for the survival of the malaria parasite.
特性
IUPAC Name |
4-tert-butylsulfanyl-N-(1-cyano-1-cyclopropylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-13(2,3)18-9-5-6-12(17)16-14(4,10-15)11-7-8-11/h11H,5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLYIFRSOQCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

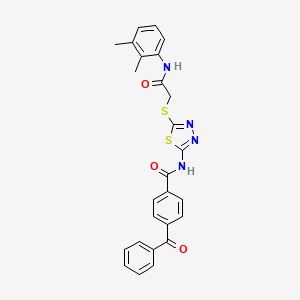
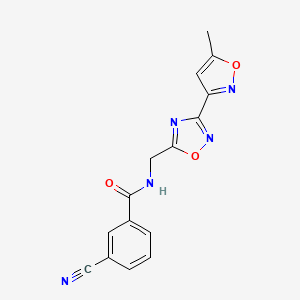
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

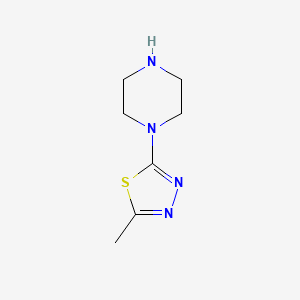
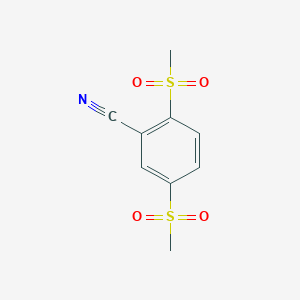
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)


![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)
![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)
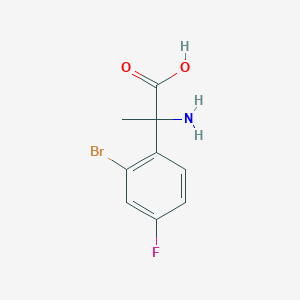
![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)